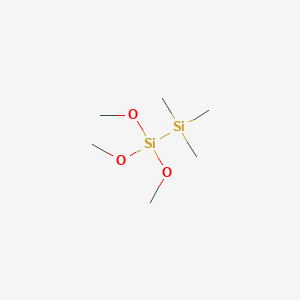
1,1,1-Trimethoxy-2,2,2-trimethyldisilane
Description
1,1,1-Trimethoxy-2,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C₆H₁₈O₃Si₂, characterized by a disilane backbone (Si–Si bond) substituted with three methoxy (–OCH₃) groups on one silicon atom and three methyl (–CH₃) groups on the other. This asymmetric substitution pattern imparts unique reactivity and physical properties, making it valuable in organic synthesis and materials science. Its molar mass is approximately 218.4 g/mol, distinguishing it from simpler disilanes like 1,1,1-trimethyldisilane (60.1 g/mol) .
Properties
CAS No. |
18000-25-4 |
|---|---|
Molecular Formula |
C6H18O3Si2 |
Molecular Weight |
194.38 g/mol |
IUPAC Name |
trimethoxy(trimethylsilyl)silane |
InChI |
InChI=1S/C6H18O3Si2/c1-7-11(8-2,9-3)10(4,5)6/h1-6H3 |
InChI Key |
GRCDEROHEMCMCO-UHFFFAOYSA-N |
SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
Canonical SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
Synonyms |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Disilanes
Structural and Physical Properties
The table below compares key structural and physical parameters of 1,1,1-Trimethoxy-2,2,2-trimethyldisilane with analogous compounds:
Key Observations :
- Substituent Effects : Methoxy groups (–OCH₃) increase polarity and reduce steric bulk compared to alkyl (e.g., –C₂H₅) or aryl (–C₆H₅) groups. This enhances solubility in polar solvents but may reduce reactivity in sterically demanding reactions .
- Halogen vs. Methoxy : Chlorinated analogs (e.g., 1,1,1-Trichloro-2,2,2-trimethyldisilane) exhibit higher electrophilicity, enabling stereospecific silylation with retention of configuration in π-allylpalladium complexes . Methoxy derivatives, however, are milder and less corrosive, suitable for applications requiring controlled reactivity .
Photoreactivity
In photochemical silylation reactions, this compound is expected to show regioselectivity similar to other disilanes. For example, triethyl-substituted disilanes preferentially introduce bulkier silyl groups to alkenes (e.g., β-cyanoalkenes), with product ratios influenced by substituent size (1:30 for triisopropyl vs. 1:3 for triethyl) . Methoxy groups, being less bulky, may lead to different regioselectivity profiles, favoring less hindered positions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


